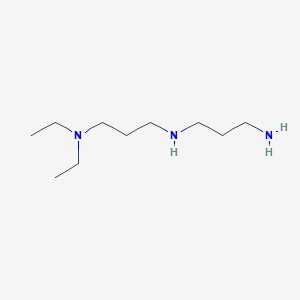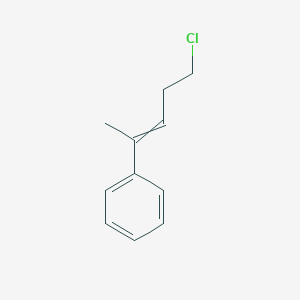
(5-Chloropent-2-en-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloropent-2-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a 5-chloropent-2-en-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropent-2-en-2-yl)benzene can be achieved through the reaction of 1-phenylethan-1-ol with (1-chloroallyl)trimethylsilane. This reaction typically occurs under mild and neutral conditions, utilizing a catalyst such as scandium triflate (Sc(OTf)3) to facilitate the direct allylation of the alcohol .
Industrial Production Methods
化学反応の分析
Types of Reactions
(5-Chloropent-2-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents used.
Reduction Reactions: Reduction can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
科学的研究の応用
(5-Chloropent-2-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (5-Chloropent-2-en-2-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in chemical synthesis or biological systems.
類似化合物との比較
Similar Compounds
(5-Bromopent-1-en-1-yl)benzene: Similar structure with a bromine atom instead of chlorine.
(5-Iodopent-1-en-1-yl)benzene: Contains an iodine atom in place of chlorine.
(5-Fluoropent-1-en-1-yl)benzene: Features a fluorine atom instead of chlorine.
Uniqueness
(5-Chloropent-2-en-2-yl)benzene is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research purposes.
特性
CAS番号 |
111704-94-0 |
|---|---|
分子式 |
C11H13Cl |
分子量 |
180.67 g/mol |
IUPAC名 |
5-chloropent-2-en-2-ylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,6-8H,5,9H2,1H3 |
InChIキー |
QODPEJWOHCAGFL-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCCl)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


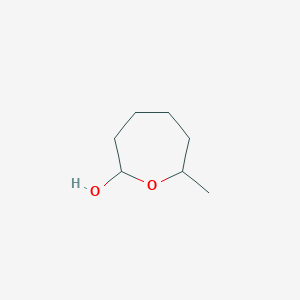
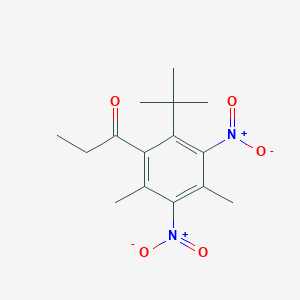
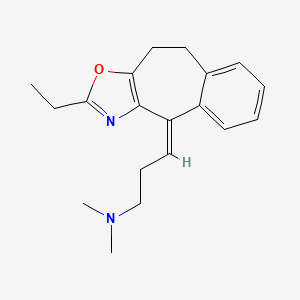
![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)

![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)


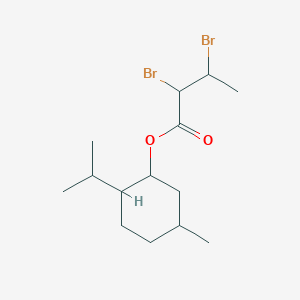
![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)
